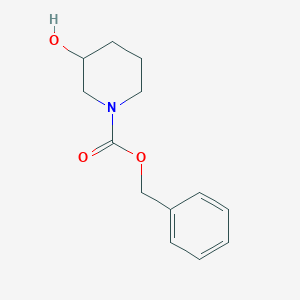

Benzyl 3-hydroxypiperidine-1-carboxylate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

benzyl 3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-12-7-4-8-14(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGWBAFATMSBHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60340111 | |

| Record name | n-cbz-3-hydroxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95798-22-4 | |

| Record name | n-cbz-3-hydroxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 95798-22-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Stereoselective Synthesis of Benzyl (B1604629) 3-hydroxypiperidine-1-carboxylate and its Enantiomers

The synthesis of enantiomerically pure forms of Benzyl 3-hydroxypiperidine-1-carboxylate is paramount for its application in the pharmaceutical industry. Various strategies have been developed to achieve high levels of stereocontrol, which can be broadly categorized into chiral pool synthesis and catalytic asymmetric synthesis.

Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. This approach incorporates a predefined stereocenter from the starting material into the target molecule, thus avoiding the need for a resolution step or an asymmetric catalyst. Natural chiral acids are common starting points for the synthesis of chiral piperidine (B6355638) derivatives.

L-Malic acid is an attractive chiral starting material due to its stereochemistry and functional groups. Although detailed multi-step synthetic routes for other chiral molecules from L-malic acid have been reported, specific high-yield procedures directly targeting this compound are less commonly documented in readily available literature. The general strategy involves the transformation of the carboxylic acid and hydroxyl groups of L-malic acid to construct the piperidine ring with the desired stereochemistry at the C3 position. A patent has mentioned that the synthesis of the related (S)-N-Boc-3-hydroxypiperidine from natural chiral acids like L-malic acid involves complex multi-step reactions including condensation and reduction, and can be expensive, limiting its industrial scalability. google.com

Similarly, L-aspartic acid can serve as a chiral starting material. The synthesis of N-benzyl-D-aspartic acid has been achieved through the addition of benzylamine (B48309) to an N-protected maleamic acid derived from D-aspartic acid. beilstein-journals.org While this demonstrates the use of aspartic acid in related structures, a direct and detailed synthetic pathway to this compound from L-aspartic acid is not extensively detailed in the reviewed literature.

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis offers a more atom-economical and often more flexible approach compared to chiral pool synthesis. This method employs a small amount of a chiral catalyst to induce stereoselectivity in the reaction, starting from a prochiral or racemic substrate.

Biocatalysis has emerged as a green and efficient alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes operate under mild conditions and often exhibit high stereoselectivity.

Baker's Yeast Reduction: Baker's yeast (Saccharomyces cerevisiae) is a readily available and inexpensive biocatalyst capable of reducing prochiral ketones to chiral alcohols. The stereoselective reduction of various N-protected piperidone-carboxylic acids using baker's yeast has been studied. However, the enantioselectivity of these reductions was found to be highly dependent on the reaction conditions, with fermenting conditions sometimes leading to nearly racemic products. manchester.ac.uk For instance, the reduction of N-tert-butoxycarbonyl-3-oxopiperidine-4-carboxylic acid ethyl ester with fermenting baker's yeast gave the racemic 3-hydroxy product diastereoselectively. manchester.ac.uk

Enzyme-Catalyzed Kinetic Resolution and Asymmetric Reduction: Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones. The asymmetric reduction of N-Boc-piperidin-3-one using ketoreductases is a practical method to produce (S)-1-Boc-3-hydroxypiperidine with high yield and enantioselectivity. mdpi.comchemicalbook.com Co-expression of a ketoreductase and a glucose dehydrogenase (for cofactor regeneration) has been shown to be an efficient system for this transformation, achieving over 99% conversion and optical purity. mdpi.com This biocatalytic approach offers a green and efficient route to the N-Boc protected analogue of the target compound.

Enzyme-catalyzed kinetic resolution is another biocatalytic strategy that can be employed to separate enantiomers from a racemic mixture. This can be achieved through enantioselective acylation or hydrolysis catalyzed by lipases. For example, the kinetic resolution of 2-aryl-4-methylenepiperidines has been demonstrated. nih.gov While specific data for the kinetic resolution of racemic this compound is not detailed, the principle is applicable.

Imine Reductases: Imine reductases (IREDs) are enzymes that catalyze the asymmetric reduction of imines to amines. rsc.orgresearchgate.net Multi-enzyme cascades utilizing galactose oxidase and imine reductase have been successfully employed for the conversion of N-Cbz-protected amino alcohols to chiral N-Cbz-aminopiperidines with high enantiopurity and isolated yields up to 54%. rsc.orgresearchgate.netresearchgate.net This demonstrates the potential of IREDs in synthesizing chiral piperidine derivatives with the N-Cbz protecting group, which is directly relevant to the synthesis of this compound.

Chiral Ligand Design for Enantiocontrol

Asymmetric synthesis is a powerful strategy for obtaining enantiomerically pure compounds directly, bypassing the need for resolving a racemic mixture. A key technique in this field is the use of chiral ligands complexed with metal catalysts to control the stereochemical outcome of a reaction. In the context of synthesizing chiral piperidine derivatives, chiral ligands are designed to create a chiral environment around the metal center. This environment influences the substrate's approach, favoring the formation of one enantiomer over the other during the critical bond-forming step, such as in asymmetric hydrogenation of a prochiral precursor.

The design of these ligands is a sophisticated process involving the strategic placement of chiral centers and functional groups that can coordinate with a metal and interact with the substrate. For instance, bifunctional chiral tridentate ligands have been designed and synthesized for use in asymmetric reactions. nih.gov These ligands can coordinate with a metal ion (like Co(II)) to activate one reactant, while other functional groups on the ligand interact with the second reactant through mechanisms like hydrogen bonding, creating a highly organized transition state that leads to high enantioselectivity. nih.gov While a widely applied principle, specific, detailed research findings on the design of chiral ligands exclusively for the enantioselective synthesis of this compound are not extensively detailed in the provided context.

Chiral Resolution Techniques

Chiral resolution is a common and practical method for separating a racemic mixture into its individual enantiomers. wikipedia.org This approach is frequently employed when a non-stereoselective synthesis is more efficient or when asymmetric routes are not yet developed. libretexts.org The fundamental principle involves converting the pair of enantiomers into a pair of diastereomers by reacting them with a single, pure enantiomer of another chiral compound, known as a resolving agent. libretexts.orgpsu.edu Because diastereomers have different physical properties (e.g., solubility, melting point), they can be separated using conventional techniques like crystallization. wikipedia.orgnii.ac.jp

Diastereomeric Salt Formation with Chiral Acids (e.g., L-Di-p-toluoyltartaric Acid, D-Pyrrolidonecarboxylic Acid)

For resolving racemic amines or their precursors, chiral acids are the most commonly used resolving agents. libretexts.org The reaction forms a pair of diastereomeric salts. The choice of the resolving agent and the solvent system is crucial for successful separation, as it dictates the solubility difference between the two diastereomeric salts. psu.edu

L-Di-p-toluoyltartaric Acid (L-DTTA): This derivative of tartaric acid is a widely used resolving agent for chiral bases. psu.edu Its rigid structure and multiple functional groups allow for effective chiral recognition through the formation of well-defined crystalline salts with amines. L-DTTA has proven effective in the resolution of various racemic amines and amino alcohols, such as albuterol, by selective crystallization of one of the diastereomeric salts. researchgate.netnih.gov

D-Pyrrolidonecarboxylic Acid (D-Pyroglutamic Acid): This chiral acid has also been successfully employed as a resolving agent. For example, in the synthesis of the chiral intermediate (S)-N-Boc-3-hydroxypiperidine, racemic 3-hydroxypiperidine (B146073) is heated with D-pyrrolidonecarboxylic acid in an ethanol (B145695) solution. google.com Upon cooling, the less soluble diastereomeric salt, (S)-3-hydroxypiperidine D-pyroglutamate, crystallizes out of the solution, allowing for its separation. google.com

Below is a table summarizing the properties of these common resolving agents.

| Resolving Agent | Molecular Formula | Molecular Weight | Common Applications |

| (-)-Di-p-toluoyl-L-tartaric Acid | C₂₀H₁₈O₈ | 386.35 g/mol | Resolution of chiral amines and amino alcohols. psu.edunbinno.com |

| D-Pyrrolidonecarboxylic Acid | C₅H₇NO₃ | 129.11 g/mol | Resolution of 3-hydroxypiperidine. google.com |

Fractional Crystallization for Enantiomer Separation

Fractional crystallization is the core separation technique following the formation of diastereomeric salts. wikipedia.org The process exploits the differing solubilities of the diastereomers in a specific solvent. One diastereomer is typically much less soluble than the other, causing it to preferentially crystallize out of the solution as the solution is cooled or concentrated.

Non-Stereoselective Synthetic Routes

Non-stereoselective, or racemic, syntheses produce an equal mixture of both enantiomers. These routes are often more straightforward, avoiding the use of expensive chiral catalysts or resolving agents in the main synthetic sequence. The resulting racemic product can then be used as is or be subjected to chiral resolution as described previously.

Synthesis from 3-Hydroxypyridine (B118123) Precursors

A common and cost-effective starting material for the synthesis of N-benzyl-3-hydroxypiperidine, a direct precursor to the target compound, is 3-hydroxypyridine. google.com This approach involves two key steps: N-benzylation and the reduction of the aromatic pyridine (B92270) ring.

One synthetic strategy involves reacting 3-hydroxypyridine with a benzyl halide, such as benzyl chloride, in a hydrocarbon solvent like toluene (B28343). quickcompany.in This reaction forms the intermediate 1-benzyl-3-hydroxypyridinium halide, a quaternary ammonium (B1175870) salt. google.comquickcompany.in

Hydrogenation of Pyridine Ring

The crucial step in this synthetic route is the reduction, or hydrogenation, of the aromatic pyridinium (B92312) salt to the corresponding saturated piperidine ring. google.com This transformation eliminates the aromaticity of the ring, creating the piperidine core.

This reduction can be achieved through catalytic hydrogenation. However, common catalysts like Raney Nickel or Palladium on carbon can sometimes lead to the cleavage of the benzyl group (debenzylation). google.com To avoid this, specialized nickel-based catalysts have been developed that facilitate the reduction of the pyridine ring under moderate hydrogen pressure (3-5 atm) without removing the N-benzyl group. google.com Another method for this reduction is the use of chemical reducing agents like sodium borohydride (B1222165) in a suitable solvent to de-aromatize the pyridinium salt, yielding racemic N-benzyl-3-hydroxypiperidine. quickcompany.in The resulting N-benzyl-3-hydroxypiperidine can then be reacted with benzyl chloroformate to yield the final product, racemic this compound.

Below is a table summarizing a typical reaction sequence starting from 3-hydroxypyridine.

| Step | Reactants | Key Reagents/Conditions | Product |

| 1. N-Alkylation | 3-Hydroxypyridine, Benzyl Chloride | Toluene, Heat (90-110°C) | 1-Benzyl-3-hydroxypyridinium chloride google.comquickcompany.in |

| 2. Hydrogenation | 1-Benzyl-3-hydroxypyridinium chloride | Nickel-based catalyst, H₂ (3-5 atm), Ethanol google.com OR Sodium Borohydride quickcompany.in | N-Benzyl-3-hydroxypiperidine google.comquickcompany.in |

Quaternization and Reduction Strategies

A common pathway to synthesize the N-benzylated piperidine core involves a two-step process starting from 3-hydroxypyridine. This method first employs quaternization of the pyridine nitrogen, followed by the reduction of the aromatic ring.

The initial step is an N-alkylation reaction where 3-hydroxypyridine is treated with a benzyl halide, such as benzyl chloride or benzyl bromide, to form a 1-benzyl-3-hydroxypyridinium salt. This reaction converts the neutral pyridine into a positively charged quaternary ammonium salt, making the aromatic ring more susceptible to reduction. quickcompany.in

Following quaternization, the pyridinium ring is reduced to a piperidine ring. A frequently used reducing agent for this transformation is sodium borohydride. quickcompany.innih.gov This method, however, is not without its drawbacks. The use of sodium borohydride can present significant hazards during post-reaction work-up, making it less suitable for large-scale industrial production. nih.gov Alternative reduction methods include catalytic hydrogenation, though this often requires harsh conditions such as high temperatures and pressures (e.g., 60-120°C, 5-10 atm) and expensive noble metal catalysts. nih.gov

A typical reaction sequence is outlined below:

Step 1: Quaternization: 3-Hydroxypyridine reacts with benzyl halide in a hydrocarbon solvent like toluene. quickcompany.in

Step 2: Reduction: The resulting 1-benzyl-3-hydroxypyridinium salt is treated with sodium borohydride in a solvent to yield N-benzyl-3-hydroxypiperidine. quickcompany.innih.gov

This N-benzyl-3-hydroxypiperidine intermediate is then ready for the introduction of the carboxylate group as described in subsequent sections.

Functional Group Introduction and Interconversions

The strategic introduction and modification of functional groups are central to the synthesis of this compound. These steps include creating new carbon-heteroatom bonds and protecting sensitive functional groups.

Nucleophilic substitution and addition reactions are fundamental to building and functionalizing the piperidine ring. In a related synthesis to produce 1-benzyl-3-hydroxypiperidine-3-carboxylic acid, a key step involves the nucleophilic addition of a cyanide ion to the carbonyl group of 1-benzyl-3-piperidone hydrochloride. researchgate.net This reaction forms a cyanohydrin, which is then hydrolyzed to a carboxylic acid. This demonstrates how nucleophilic attack on a carbonyl within the piperidine ring serves as a powerful tool for introducing new functional groups. researchgate.net

The title compound features a benzyloxycarbonyl (Cbz) group attached to the piperidine nitrogen. This group serves as a protecting group, modulating the reactivity of the nitrogen atom. The introduction of this group is typically achieved through an N-acylation reaction. google.com Starting with 3-hydroxypiperidine, the nitrogen can be acylated using benzyl chloroformate in an organic solvent and in the presence of a base. google.com

In more complex syntheses, other protecting groups may be employed. For instance, the hydroxyl group at the 3-position can be temporarily protected to prevent it from interfering with reactions at other sites. One such strategy involves reacting N-benzyl-3-hydroxypiperidine with hexamethyldisilazane (B44280) to form an N-benzyl-3-trimethylsiloxy piperidine intermediate. patsnap.com This silyl (B83357) ether protects the hydroxyl group and can be readily removed later in the synthetic sequence. patsnap.com

The interplay between oxidation and reduction is a key strategy for manipulating the functional groups on the piperidine ring.

Reduction Reactions:

Pyridine to Piperidine: As mentioned, the reduction of a 3-hydroxypyridine precursor is a common method to form the piperidine ring. This can be achieved via catalytic hydrogenation using noble metal catalysts like rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C). nih.govgoogle.com

Ketone to Alcohol: A prevalent strategy involves the reduction of an N-protected-3-piperidone to the corresponding 3-hydroxypiperidine. This transformation provides direct access to the desired hydroxyl functionality. The reduction is often accomplished using reducing agents like sodium borohydride. This ketone reduction is also a key step in racemization procedures designed to recycle unwanted stereoisomers. quickcompany.in

Oxidation Reactions:

Alcohol to Ketone: The reverse reaction, the oxidation of the 3-hydroxyl group to a ketone (e.g., 1-Benzylpiperidin-3-one), is also a valuable synthetic tool. researchgate.net This oxidation can be a deliberate step to create a ketone intermediate for further functionalization or as part of an indirect racemization process. This process involves oxidizing the alcohol to a ketone and then reducing it back to a racemic alcohol, allowing for the recycling of a single enantiomer. quickcompany.in

Optimization of Reaction Conditions and Process Development

Significant efforts in the synthesis of 3-hydroxypiperidine derivatives are directed toward process optimization for industrial-scale production. The primary goals are to improve yield and purity, reduce costs, and enhance safety and environmental friendliness.

One major area of optimization involves moving away from hazardous or expensive reagents. For example, processes that rely on large quantities of sodium borohydride are often avoided in large-scale synthesis due to safety concerns during quenching and work-up. nih.gov Similarly, routes that require costly noble metal catalysts and harsh conditions (high pressure and temperature) are targeted for improvement to reduce production costs. nih.govpatsnap.com

Solvent Effects on Stereoselectivity and Yield

The choice of solvent can have a profound impact on the yield and stereochemical outcome of a reaction. In the synthesis of chiral piperidine derivatives, solvents can influence reaction rates, equilibria, and the stereoselectivity of transformations.

For instance, in copper-catalyzed asymmetric cyclization reactions to form substituted piperidines, the solvent choice is critical for achieving high enantioselectivity. A study on a related system showed that while reactions in tetrahydrofuran (B95107) (THF) and 1,4-dioxane (B91453) gave good yields, the enantiomeric excess (ee) was moderate (87-88% ee). nih.gov Switching to less polar, aromatic solvents like toluene or chlorobenzene (B131634) significantly improved the enantioselectivity, with chlorobenzene providing the product in 95% ee. nih.gov However, this improvement in stereoselectivity came at the cost of a lower reaction rate and yield, illustrating a common trade-off in reaction optimization. nih.gov

The data below, adapted from a study on a copper-catalyzed aminoboration, highlights the effect of different solvents on the reaction's performance.

| Entry | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | THF | 47 | 87 |

| 2 | 1,4-Dioxane | 61 | 88 |

| 3 | Toluene | 45 | 93 |

| 4 | Chlorobenzene | 35 | 95 |

| This table is illustrative of solvent effects on a related asymmetric synthesis leading to a piperidine derivative. nih.gov |

This demonstrates that careful selection and optimization of the solvent system are crucial for developing efficient and highly stereoselective syntheses of complex molecules like this compound.

Catalyst Selection and Loading

The choice of catalyst is paramount in the synthesis of this compound, influencing reaction rate, yield, and purity of the final product. The primary route involves the reduction of an N-benzyloxycarbonyl-3-hydroxypyridinium salt.

A variety of catalysts have been explored for this hydrogenation. Noble metal catalysts, such as rhodium on carbon (Rh/C) and ruthenium on carbon (Ru/C), are effective for the hydrogenation of the pyridine ring. mdpi.com However, their high cost can be a significant drawback for large-scale production. mdpi.com

An alternative and more cost-effective approach involves the use of nickel-based catalysts. google.com These catalysts, often supported on materials like diatomaceous earth, offer a balance between activity and expense. google.com The use of a nickel-based catalyst has been reported for the reduction of a related N-benzyl-3-hydroxypyridinium salt, demonstrating its potential for this class of transformations. google.com Common catalysts like Raney nickel and palladium on carbon (Pd/C) can sometimes lead to the undesirable removal of the benzyl protecting group, a side reaction that must be minimized. google.com

Catalyst loading is a critical parameter that must be optimized to ensure efficient conversion while minimizing cost. Research on related hydrogenations has shown that catalyst loading can significantly impact the reaction outcome. For instance, in one study, a decrease in catalyst loading from 0.05 mol% to 0.005 mol% resulted in a dramatic drop in yield. The optimal catalyst loading is determined through empirical studies, balancing reaction time, yield, and economic viability.

Table 1: Catalyst Performance in the Synthesis of Piperidine Derivatives

| Catalyst | Substrate | Product | Reported Yield | Reference |

| Rhodium on Carbon (Rh/C) | 3-Hydroxypyridine | 3-Hydroxypiperidine | High | mdpi.com |

| Ruthenium on Carbon (Ru/C) | 3-Hydroxypyridine | 3-Hydroxypiperidine | High | mdpi.com |

| Nickel-based catalyst | N-benzyl-3-hydroxypyridinium salt | N-benzyl-3-hydroxypiperidine | Not specified | google.com |

| Palladium on Carbon (Pd/C) | N-benzyl-3-pyridone quaternary ammonium salt | N-Boc-3-hydroxypiperidine (after subsequent steps) | Not specified | google.com |

Note: This table presents data for related compounds due to the limited availability of specific data for this compound.

Temperature and Pressure Control

The precise control of temperature and pressure is crucial for achieving high yields and minimizing side reactions during the catalytic hydrogenation to form this compound.

Hydrogenation reactions involving noble metal catalysts like rhodium and ruthenium are often conducted at elevated temperatures and pressures. mdpi.com For the hydrogenation of 3-hydroxypyridine to 3-hydroxypiperidine, a precursor to the target molecule, temperatures in the range of 60-120°C and pressures between 5 and 10 atmospheres have been reported. mdpi.compatsnap.com One specific patent for the synthesis of (S)-N-Boc-3-hydroxypiperidine, another related piperidine derivative, details a hydrogenation step using 5% rhodium on carbon at temperatures between 80°C and 100°C and a hydrogen pressure of 4-6 MPa. google.com

The reaction temperature must be carefully controlled to prevent thermal degradation of the starting material, product, and catalyst. Similarly, the hydrogen pressure is a key parameter that influences the rate of reaction. Optimization of both temperature and pressure is essential to achieve a balance between reaction kinetics and process safety and economy.

Table 2: Reaction Conditions for the Synthesis of Piperidine Derivatives

| Catalyst | Temperature | Pressure | Product | Reference |

| Rhodium/Ruthenium on Carbon | 60-120°C | 5-10 atm | 3-Hydroxypiperidine | mdpi.compatsnap.com |

| 5% Rhodium on Carbon | 80-100°C | 4-6 MPa | 3-Hydroxypiperidine | google.com |

| Nickel-based catalyst | 70°C | 3-5 atm | N-benzyl-3-hydroxypiperidine | google.com |

Note: This table presents data for related compounds due to the limited availability of specific data for this compound.

Industrial Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of this compound presents a unique set of challenges and considerations. A robust and scalable process is essential for ensuring consistent product quality, operational safety, and economic viability.

One of the primary considerations in scaling up is the potential for catalyst passivation, where the starting materials or products inhibit the catalyst's activity. mdpi.com This can lead to incomplete reactions and lower yields, necessitating higher catalyst loadings or more frequent catalyst replacement, thereby increasing costs.

The choice of synthetic route and reagents is also critical for large-scale production. Processes that utilize readily available, inexpensive raw materials and avoid hazardous reagents are highly desirable. patsnap.com For instance, methods that rely on metal hydrides like sodium borohydride for reduction can pose significant safety risks during post-reaction work-up and are often less suitable for industrial production. patsnap.com

The development of a process that allows for continuous operation is another key factor for industrial scale-up. patsnap.com Continuous flow processes can offer significant advantages over batch processes in terms of efficiency, consistency, and safety. Furthermore, a process that yields a high-purity product directly from the reaction mixture, minimizing the need for extensive purification steps like vacuum distillation, is more amenable to large-scale manufacturing. patsnap.com

Ensuring the scalability of the process requires careful attention to heat and mass transfer, mixing efficiency, and the ability to control reaction parameters consistently on a larger scale. Process development studies are crucial for identifying and mitigating potential scale-up issues before committing to full-scale production. acs.org

Chemical Reactivity and Transformations

Reactions of the Hydroxyl Group

The secondary alcohol in the piperidine (B6355638) ring is a key site for various chemical modifications.

The hydroxyl group at the C-3 position of the piperidine ring can be oxidized to the corresponding ketone, Benzyl (B1604629) 3-oxopiperidine-1-carboxylate. This transformation is a common strategy in the synthesis of piperidine-based compounds. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and the presence of other sensitive functional groups in the molecule.

Commonly used methods for the oxidation of secondary alcohols to ketones include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and chromate-based oxidations like the Jones oxidation. For instance, the oxidation of a similar N-protected 3-hydroxypiperidine (B146073) has been achieved using Jones oxidation, followed by esterification, in the synthesis of certain analogues. ru.nl

Table 1: Common Oxidation Reactions for Secondary Alcohols

| Reaction Name | Oxidizing Agent(s) | Typical Conditions |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Low temperature (-78 °C) |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room temperature, CH₂Cl₂ |

| Jones Oxidation | CrO₃, H₂SO₄, Acetone | 0 °C to room temperature |

This oxidation provides a key intermediate for further functionalization, such as the introduction of substituents at the C-2 or C-4 positions via enolate chemistry.

The nucleophilic nature of the hydroxyl group allows it to readily undergo esterification and etherification.

Esterification: The hydroxyl group can react with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. This reaction is often catalyzed by an acid or a coupling agent. Esterification is a crucial step in the synthesis of various pharmaceutical compounds where the 3-hydroxypiperidine moiety is a core structure. patsnap.com

Etherification: The formation of an ether linkage can be achieved through reactions like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. organic-chemistry.org

The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine (B92270). This activated intermediate can then undergo nucleophilic substitution with a variety of nucleophiles. For example, treatment with a halide source can lead to the formation of the corresponding 3-halopiperidine derivative. nxydchem.com This two-step process allows for the introduction of a wide range of functional groups at the C-3 position.

Reactions Involving the Carbamate (B1207046) Group

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to specific cleavage methods.

The most common method for the removal of the Cbz group is catalytic hydrogenolysis. ru.nl This reaction involves treating the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). google.com The reaction is clean and efficient, yielding the deprotected 3-hydroxypiperidine, carbon dioxide, and toluene (B28343) as byproducts.

Reaction Scheme: Hydrogenolysis of Benzyl 3-hydroxypiperidine-1-carboxylate

C₁₃H₁₇NO₃ + H₂ --(Pd/C)--> C₅H₁₁NO + CO₂ + C₇H₈

This deprotection strategy is highly effective but can be incompatible with other reducible functional groups in the molecule, such as alkenes or alkynes. In such cases, alternative deprotection methods may be required.

Transamidation is a process where the amine portion of an amide or carbamate is exchanged with another amine. While direct transamidation is often challenging, it can be facilitated by catalysts. mdpi.com For carbamates like this compound, this reaction would involve replacing the piperidine moiety with a different amine. Palladium-catalyzed procedures have been developed for the transamidation of various carbamates. researchgate.net Another approach involves the conversion of N-alkyl carbamates into amides by treatment with organometallic reagents like Grignard reagents. researchgate.net These methods provide pathways to synthesize different amides from a common carbamate precursor.

Reactions of the Piperidine Ring

The piperidine ring in this compound serves as a robust scaffold. The reactions involving this core structure typically focus on the functional groups attached to it, namely the nitrogen-bound carbamate and the C3-hydroxyl group.

The nitrogen atom of the piperidine ring is protected by a benzyloxycarbonyl (Cbz or Z) group, which functions as a carbamate. This group is instrumental in synthetic strategies as it deactivates the nitrogen, preventing it from undergoing undesired reactions while transformations are carried out elsewhere in the molecule. The primary reaction involving the piperidine nitrogen in this context is the removal of this protecting group to liberate the secondary amine.

The most common and efficient method for Cbz deprotection is catalytic hydrogenolysis. missouri.eduorganic-chemistry.org This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). missouri.edu The process cleaves the benzylic carbon-oxygen bond, resulting in the formation of 3-hydroxypiperidine, with toluene and carbon dioxide as byproducts. organic-chemistry.org The reaction is generally clean, high-yielding, and proceeds under mild conditions, preserving other sensitive functional groups. organic-chemistry.org

Once deprotected, the resulting 3-hydroxypiperidine possesses a nucleophilic secondary amine, which can readily participate in a wide array of subsequent functionalization reactions. This versatility is key to its role as a synthetic intermediate. Common transformations of the deprotected nitrogen include:

N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce alkyl substituents.

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

Reductive Amination: Condensation with aldehydes or ketones to form an iminium ion, which is then reduced to yield a substituted amine. nih.gov

Enamine Formation: The deprotected secondary amine is widely used to convert ketones into enamines, which are important intermediates in carbon-carbon bond-forming reactions like the Stork enamine alkylation. wikipedia.org

This two-step sequence of deprotection followed by re-functionalization allows for the precise introduction of various substituents onto the piperidine nitrogen, enabling the synthesis of diverse and complex molecular architectures. nxydchem.com

The C3 carbon of this compound is a chiral center, and controlling its stereochemistry is crucial for the synthesis of enantiomerically pure target molecules. Several strategies exist to manipulate this stereocenter, allowing for either inversion or retention of its configuration.

Stereochemical Inversion: A direct method for achieving stereochemical inversion at the C3 position is the Mitsunobu reaction . organic-chemistry.org This reaction converts the secondary alcohol into other functional groups with a complete inversion of stereochemistry, following a classical Sₙ2 pathway. organic-chemistry.orgwikipedia.org The process involves activating the hydroxyl group with a combination of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org An external nucleophile, typically a carboxylic acid, then displaces the activated oxygen from the backside, resulting in the inverted product. rsc.orgatlanchimpharma.com

Stereochemical Control via Oxidation-Reduction: An alternative, two-step approach provides excellent control over the stereochemical outcome.

Oxidation: The C3-hydroxyl group is first oxidized to a ketone, forming N-Cbz-3-oxopiperidine. This step temporarily removes the chiral center.

Stereoselective Reduction: The resulting prochiral ketone is then reduced back to an alcohol using a stereoselective reducing agent. This method is powerful because the choice of catalyst dictates which enantiomer is formed. Biocatalytic reduction using ketoreductase (KRED) enzymes has become a prominent method, offering high yields and exceptional enantioselectivity (>99% enantiomeric excess) for producing either the (S) or (R) alcohol. rsc.orgchemicalpapers.commdpi.comresearchgate.net

| Method | Key Reagents | Stereochemical Outcome at C3 | Mechanism/Principle |

|---|---|---|---|

| Mitsunobu Reaction | PPh₃, DEAD/DIAD, Nucleophile (e.g., RCOOH) | Inversion | Sₙ2 displacement of an activated hydroxyl group. wikipedia.org |

| Oxidation-Reduction | 1. Oxidizing Agent (e.g., PCC, Swern) 2. Stereoselective Reducing Agent (e.g., KRED, L-Selectride®) | Controlled (Retention or Inversion relative to a starting material) | Removal of the chiral center via oxidation, followed by stereoselective re-introduction of the alcohol. rsc.orgmdpi.com |

| Racemization | Strong Base (e.g., KOH), High Temperature | Formation of a 1:1 mixture of enantiomers (racemate) | Base-catalyzed equilibrium between the (R) and (S) enantiomers. google.com |

Mechanism of Action and Reactivity of Derived Compounds

The piperidine scaffold is a ubiquitous structural motif found in numerous pharmaceuticals. nih.govresearchgate.net this compound, particularly its (S)-enantiomer (after conversion to the N-Boc protected analogue), is a key intermediate in the synthesis of the targeted anticancer drug Ibrutinib (B1684441). chemicalpapers.comresearchgate.net

Mechanism of Action: Ibrutinib Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway. wikipedia.orgtargetedonc.com The BCR pathway is essential for the proliferation, survival, and migration of both normal and malignant B-cells. patsnap.com

The mechanism of Ibrutinib involves the following key steps:

Covalent Bonding: The acrylamide (B121943) group on Ibrutinib acts as a Michael acceptor, forming a specific and irreversible covalent bond with the cysteine residue Cys481 located in the active site of the BTK enzyme. wikipedia.orgpatsnap.comdrugbank.com

Inhibition of Kinase Activity: This permanent bond blocks the enzymatic activity of BTK, preventing it from phosphorylating its downstream targets. drugbank.com

Disruption of B-Cell Signaling: By inhibiting BTK, Ibrutinib effectively shuts down the entire BCR signaling cascade. patsnap.comimbruvicahcp.com This leads to several anti-cancer effects, including the inhibition of malignant B-cell proliferation, induction of apoptosis (programmed cell death), and disruption of cell adhesion and migration, which prevents the cancer cells from lodging in protective microenvironments like lymph nodes. wikipedia.orgimbruvicahcp.com

Reactivity of the Piperidine Ring in Derived Compounds Once incorporated into a final drug molecule like Ibrutinib, the piperidine ring generally serves as a stable, three-dimensional scaffold. ijnrd.org Its primary role is to hold the pharmacologically active functional groups in the correct spatial orientation to ensure effective binding to the biological target. The piperidine ring itself is relatively unreactive under physiological conditions, a desirable characteristic for a drug's core structure. acs.org

| Derived Compound | Therapeutic Class | Mechanism of Action |

|---|---|---|

| Ibrutinib | Anticancer (Kinase Inhibitor) | Irreversibly inhibits Bruton's tyrosine kinase (BTK) by forming a covalent bond with Cys481, thereby blocking the B-cell receptor signaling pathway. wikipedia.orgdrugbank.com |

Applications in Advanced Organic Synthesis

Chiral Building Block in Asymmetric Synthesis

The presence of a chiral center and useful functional groups makes Benzyl (B1604629) 3-hydroxypiperidine-1-carboxylate a significant building block in the field of asymmetric synthesis. It serves as a foundational element for introducing stereochemistry into larger, more complex molecules.

Influence on Stereochemistry of Subsequent Reactions

The stereocenter at the C-3 position, bearing a hydroxyl group, exerts substantial stereochemical control over subsequent chemical transformations. This inherent chirality can be leveraged to direct the stereochemical outcome of reactions at other positions on the piperidine (B6355638) ring or on side chains appended to it. The fixed spatial orientation of the hydroxyl group can influence the facial selectivity of incoming reagents, leading to the diastereoselective formation of new stereocenters. Research has noted that the chiral centers within the molecule are key to controlling stereochemistry in reactions that follow. This control is fundamental to modern synthetic strategies, where the precise three-dimensional arrangement of atoms is critical for biological function.

Synthesis of Enantiomerically Pure Compounds

A primary application of chiral building blocks like Benzyl 3-hydroxypiperidine-1-carboxylate is in the synthesis of enantiomerically pure compounds, particularly for the pharmaceutical industry. By starting with an enantiomerically defined precursor, chemists can construct complex target molecules while avoiding the formation of undesirable stereoisomers, which can have different pharmacological or toxicological profiles.

A closely related compound, (S)-N-Boc-3-hydroxypiperidine, serves as a key chiral intermediate in the synthesis of the anticancer drug ibrutinib (B1684441). mdpi.comchemicalbook.com This highlights the critical role of the chiral 3-hydroxypiperidine (B146073) scaffold in producing enantiopure active pharmaceutical ingredients. mdpi.comchemicalbook.com The benzyl-protected version functions on the same principle, providing a stable and reliable source of chirality for multi-step syntheses. Methodologies such as asymmetric hydrogenation are continuously being explored to produce such compounds with high enantiomeric purity, which is essential for pharmaceutical manufacturing.

| Application Area | Example Compound/Target | Significance |

| Anticancer Therapeutics | Ibrutinib (via related intermediates) | Key chiral intermediate for a leading B-cell malignancy drug. mdpi.comchemicalbook.com |

| Neurological Drugs | Dopamine (B1211576)/5-HT receptor modulators | Building block for therapeutics targeting neurological pathways. nxydchem.com |

| Anticholinergic Drugs | Benztropine analogs | Used in creating molecules for conditions like Parkinson's disease. nxydchem.com |

Precursor for Complex Heterocyclic Systems

The structural features of this compound make it an ideal starting point for the synthesis of more intricate heterocyclic systems. The piperidine ring can be elaborated upon to create novel polycyclic scaffolds.

Construction of Fused and Bridged Ring Systems

The hydroxyl group and the nitrogen atom of the piperidine ring are key functional handles for constructing fused and bridged ring systems. The hydroxyl group can be converted into a leaving group for intramolecular cyclization reactions or oxidized to a ketone to enable different cyclization pathways. Furthermore, the benzyl protecting group on the nitrogen can be removed, allowing the secondary amine to participate in annulation reactions. These strategies enable the fusion of new rings onto the piperidine core, leading to the formation of complex polycyclic alkaloids and other structurally sophisticated molecules.

Synthesis of Spirocyclic Compounds

Spirocycles, which contain two rings connected by a single common atom, are of increasing interest in medicinal chemistry due to their structural rigidity and three-dimensionality. whiterose.ac.uk The N-benzyl piperidine framework is a common precursor for the synthesis of spiropiperidines. whiterose.ac.uknih.gov this compound can be readily converted into a precursor for spirocyclization. For example, oxidation of the C-3 hydroxyl group yields the corresponding ketone, 1-N-Cbz-3-Piperidone. molbase.com This ketone can then undergo reactions such as the Strecker reaction or condensation reactions at the C-2 or C-4 positions to initiate the formation of a new ring, ultimately yielding a spirocyclic compound. nih.gov

Intermediate in Total Synthesis of Natural Products and Bioactive Molecules

The chiral 3-hydroxypiperidine motif is a common structural feature in a wide range of natural products and bioactive molecules. google.com Consequently, this compound and its derivatives are crucial intermediates in the total synthesis of these compounds.

Its utility has been demonstrated in the synthesis of various classes of therapeutic agents. It serves as a reactant or building block for:

Muscarinic M3 selective antagonists sigmaaldrich.com

Rho kinase inhibitors sigmaaldrich.com

Analgesics , including derivatives of fentanyl nxydchem.com

Dopamine and 5-HT receptor modulators for antipsychotic applications nxydchem.com

The role of the closely related (S)-N-Boc-3-hydroxypiperidine as a key intermediate for the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib underscores the pharmaceutical importance of this structural class. mdpi.comchemicalbook.com The synthesis of such complex and highly valuable bioactive molecules often relies on the availability of chiral precursors like this compound to ensure an efficient and stereocontrolled synthetic route.

Scaffold in Drug Design and Discovery

The 3-hydroxypiperidine ring system is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceutical agents. chemicalbook.comgoogle.com this compound, as a protected form of this key structure, provides a stable and versatile starting point for drug design and discovery programs. nxydchem.com

The utility of the N-benzyl-3-hydroxypiperidine core extends to the synthesis of a variety of pharmaceutical agents beyond cholinesterase inhibitors. It is a vital intermediate in the production of Benidipine, a dihydropyridine (B1217469) calcium channel blocker used to treat hypertension. patsnap.com While (S)-1-Boc-3-hydroxypiperidine (using a different protecting group) is a key intermediate for the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib, it highlights the importance of the chiral 3-hydroxypiperidine core in modern pharmaceuticals. chemicalbook.com The benzyl-protected version offers an alternative synthetic strategy for accessing these and other complex drug molecules, including analgesics and dopamine receptor modulators. nxydchem.com

| Drug/Drug Class | Therapeutic Area | Role of Hydroxypiperidine Scaffold |

| Benidipine | Antihypertensive | Core structural component |

| Ibrutinib | Oncology (B-cell malignancies) | Key chiral intermediate |

| Acetylcholinesterase Inhibitors | Alzheimer's Disease | Versatile scaffold for enzyme active site binding |

| Analgesics (e.g., Fentanyl derivatives) | Pain Management | Fragment for opioid molecule synthesis nxydchem.com |

| Anticholinergic Drugs | Parkinson's Disease | Building block for therapeutics nxydchem.com |

The piperidine scaffold is also being explored in the development of more targeted therapies, such as kinase and protease inhibitors. vulcanchem.com Kinases are a major class of drug targets, particularly in oncology, and inhibitors often feature heterocyclic cores. ed.ac.ukscienceopen.com The structure of this compound allows it to be incorporated into larger molecules designed to fit into the ATP-binding site of specific kinases. A closely related compound, Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate, has been explicitly identified as a scaffold for synthesizing kinase inhibitors. vulcanchem.com The adaptability of the piperidine ring allows for the precise spatial arrangement of functional groups necessary for selective binding to the target enzyme, a critical factor in developing effective and safe kinase inhibitors. scienceopen.com

Beyond human pharmaceuticals, derivatives of this compound have a significant role in agrochemical applications. As previously mentioned, this compound is a building block for Halofuginone, which is widely used in the poultry industry as a coccidiostat to prevent parasitic disease. researchgate.netnih.gov This application underscores the broader utility of the scaffold in creating bioactive molecules for veterinary medicine and crop protection. The stable, yet reactive, nature of the compound makes it a valuable intermediate for the large-scale production required in the agrochemical sector. google.com

Analytical and Characterization Methodologies in Research

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)

Spectroscopic methods form the cornerstone of molecular characterization, providing detailed information about the atomic framework and connectivity of Benzyl (B1604629) 3-hydroxypiperidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the compound's structure in solution. researchgate.net Both ¹H (proton) and ¹³C (carbon-13) NMR spectra yield distinct patterns that serve as a molecular fingerprint. mdpi.com

In the ¹H NMR spectrum, the protons of the benzyl group typically appear as a multiplet in the aromatic region (~7.3-7.4 ppm). The benzylic methylene (B1212753) protons (CH₂) adjacent to the ester oxygen present a characteristic singlet or a pair of doublets around 5.1-5.2 ppm. The protons on the piperidine (B6355638) ring resonate in the aliphatic region, with the proton on the hydroxyl-bearing carbon (CH-OH) appearing as a distinct multiplet.

The ¹³C NMR spectrum provides complementary information, showing characteristic signals for the carbonyl carbon of the carbamate (B1207046) group (~155 ppm), the aromatic carbons of the benzyl group (~127-136 ppm), and the carbons of the piperidine ring.

Mass Spectrometry (MS) is employed to confirm the molecular weight and elemental composition of the compound. The molecular formula of Benzyl 3-hydroxypiperidine-1-carboxylate is C₁₃H₁₇NO₃, corresponding to a molecular weight of approximately 235.28 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can verify the exact mass, confirming the elemental composition with high accuracy.

| Technique | Assignment | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H NMR | Aromatic (C₆H₅) | 7.30 - 7.40 (m, 5H) |

| Benzylic (O-CH₂-Ph) | ~5.15 (s, 2H) | |

| Piperidine Ring (CH-OH) | ~3.80 (m, 1H) | |

| Piperidine Ring (other CH₂) | 1.40 - 3.70 (m, 7H) | |

| ¹³C NMR | Carbamate (N-C=O) | ~155.0 |

| Aromatic (C₆H₅) | 127.5 - 136.5 | |

| Benzylic (O-CH₂) | ~67.0 | |

| Piperidine Ring | 30.0 - 65.0 |

Chromatographic Analysis for Purity and Enantiomeric Excess (e.g., Chiral HPLC)

Chromatographic techniques are indispensable for assessing the purity of this compound and, crucially, for separating its enantiomers to determine enantiomeric excess (ee). google.com

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for resolving the (R)- and (S)-enantiomers. nih.govnih.gov The choice of the chiral column is critical, with polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose, often providing successful separation. researchgate.net

The mobile phase typically consists of a mixture of a nonpolar solvent like n-hexane and a more polar alcohol modifier such as isopropanol (B130326) (IPA). researchgate.net By optimizing the mobile phase composition and flow rate, baseline separation of the two enantiomers can be achieved, allowing for their accurate quantification. nih.gov The determination of the enantiomeric ratio is vital in asymmetric synthesis and for pharmaceutical intermediates where a single enantiomer is required. google.comepo.org

| Parameter | Condition |

|---|---|

| Column | Chiralpak IC or similar cellulose-based CSP |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 95:5 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Stereochemical Assignment Techniques (e.g., Mosher Method)

Determining the absolute configuration (R or S) of the chiral center at the 3-position of the piperidine ring is a fundamental analytical challenge. While X-ray crystallography provides an unambiguous assignment, NMR-based methods are frequently used, especially when suitable crystals cannot be obtained.

The Mosher Method is a widely applied NMR technique for deducing the absolute configuration of secondary alcohols. uzh.ch The method involves the derivatization of the hydroxyl group of this compound with the two enantiomers of a chiral reagent, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid chloride (MTPA-Cl), also known as Mosher's acid chloride. This reaction creates a pair of diastereomeric esters.

By analyzing the ¹H NMR spectra of these two diastereomers, the absolute configuration can be assigned. The protons located near the newly formed chiral center will experience different magnetic environments due to the anisotropy of the phenyl ring in the MTPA moiety. A systematic difference in the chemical shifts (Δδ = δS - δR) of these neighboring protons between the (S)-MTPA ester and the (R)-MTPA ester allows for the assignment of the absolute stereochemistry of the original alcohol. uzh.ch

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the industrial application of Benzyl (B1604629) 3-hydroxypiperidine-1-carboxylate lies in the development of manufacturing processes that are not only efficient but also environmentally benign. Traditional synthetic methods often involve multiple steps, harsh reaction conditions, expensive catalysts, and the use of hazardous reagents like metal hydrides, which can be dangerous in large-scale operations. chemicalbook.compatsnap.com

Future research is geared towards overcoming these limitations by exploring "green" and sustainable alternatives. Key areas of investigation include:

Biotechnological Routes: The use of biocatalysis and whole-cell biotransformations is a promising avenue for more sustainable synthesis. researchgate.net These methods operate under mild conditions (room temperature, neutral pH) and can significantly reduce energy consumption and waste generation. researchgate.net

Optimized Chemical Routes: Efforts are ongoing to streamline existing chemical syntheses. This includes optimizing reaction conditions to improve yield and purity, thereby reducing the need for extensive purification steps. google.com For example, some patented methods focus on using low-cost, recyclable resolving agents to minimize production costs. google.com

Avoiding Hazardous Reagents: A significant goal is to replace dangerous reagents. For instance, reducing pyridine (B92270) quaternary ammonium (B1175870) salts with sodium borohydride (B1222165) is effective but hazardous. patsnap.com Future routes aim to avoid such reagents in favor of safer, more scalable alternatives. rsc.org Research into catalytic hydrogenation under less harsh conditions (lower temperatures and pressures) is also a priority, as current methods can be costly and deactivate the catalyst. patsnap.com

| Synthetic Strategy | Advantages | Challenges/Research Focus |

| Biocatalysis | Environmentally friendly, mild conditions, high selectivity. researchgate.net | Enzyme stability, substrate scope, process scale-up. |

| Optimized Chemical Synthesis | Improved yield, cost-effectiveness. google.com | Reducing step count, finding recyclable reagents. google.com |

| Catalytic Hydrogenation | Effective reduction method. | High cost of noble metal catalysts, harsh conditions, catalyst deactivation. patsnap.com |

Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity

The biological activity of many pharmaceuticals is dependent on their specific stereochemistry. Therefore, controlling the chirality of the 3-hydroxy group on the piperidine (B6355638) ring is of utmost importance. The (S)-enantiomer of the closely related N-Boc-3-hydroxypiperidine, for example, is a crucial intermediate for the synthesis of the anticancer drug ibrutinib (B1684441). chemicalbook.commdpi.com

The development of novel catalytic systems to achieve high stereoselectivity is a major frontier in this field. Asymmetric reduction of the precursor ketone, N-Cbz-3-piperidone, is a practical and increasingly popular approach. chemicalbook.com

Key research directions include:

Enzymatic Catalysis: Enzymes like ketoreductases (KREDs) and carbonyl reductases offer exceptional catalytic performance, often achieving greater than 99% enantiomeric excess (ee) and conversion rates. rsc.orgderpharmachemica.com Research focuses on screening for new, robust enzymes and using techniques like co-expression, where a ketoreductase and a cofactor-regenerating enzyme (like glucose dehydrogenase) are produced in the same host cell to improve efficiency. mdpi.com

Whole-Cell Biocatalysts: The use of whole microorganisms, such as Baker's yeast or engineered E. coli, provides a cost-effective and environmentally friendly alternative to isolated enzymes. derpharmachemica.com These systems have the advantage of containing all necessary cofactors for the reaction. mdpi.com

Chemo-catalysis: While biocatalysis is highly effective, research into new chiral chemical catalysts continues. The goal is to develop modular and efficient chemical systems that can rival the selectivity of enzymes while offering broader substrate compatibility and easier handling. Palladium-catalyzed reactions, for instance, have been used for the stereocontrolled synthesis of related piperidinone structures. rsc.orgnih.gov

| Catalytic System | Key Features | Reported Performance |

| Ketoreductases (KREDs) | High stereoselectivity, mild reaction conditions. chemicalbook.comderpharmachemica.com | >99% conversion, >99% enantiomeric excess (ee). mdpi.comrsc.org |

| Whole-Cell Biocatalysts (e.g., E. coli) | Cost-effective, contains cofactor regeneration systems. mdpi.comderpharmachemica.com | High conversion and optical purity (>99%). mdpi.com |

| Palladium Catalysis | Enables modular and stereocontrolled transformations. rsc.orgnih.gov | High yields and diastereoselectivities in related systems. nih.gov |

Expansion of Applications in Diverse Chemical Transformations

Benzyl 3-hydroxypiperidine-1-carboxylate is a versatile synthetic building block, and future research aims to further expand its utility. nxydchem.com Its structure contains multiple reactive sites that can be selectively modified to create a diverse library of complex molecules.

Areas for future exploration include:

Directed Functionalization: The hydroxyl group can be oxidized to a ketone (1-Benzylpiperidin-3-one) or subjected to halogenation to produce 3-halo-1-benzylpiperidine. nxydchem.com These transformations open pathways to a new range of derivatives.

Scaffold Remodeling: Innovative catalytic methods can be used to completely remodel the piperidine skeleton. For example, palladium-catalyzed deconstructive aminolysis has been used to transform related lactone structures into highly decorated 3-hydroxy-2-piperidinone carboxamides, merging privileged scaffolds into a single motif. rsc.orgnih.gov

Late-Stage Modification: The benzyl group serves as a protecting group for the nitrogen atom. Its selective removal (debenzylation) in the later stages of a synthetic sequence allows for further functionalization of the nitrogen, providing flexibility in the design of complex target molecules. nxydchem.com This is crucial for creating analogs of existing drugs or exploring new chemical space.

Investigation of Biological Activities of Derived Compounds

The piperidine core is a well-established "privileged scaffold" in medicinal chemistry, appearing in drugs targeting a wide array of diseases. chemicalbook.comchemicalbook.com Consequently, a major area of future research is the synthesis and biological evaluation of novel compounds derived from this compound.

The potential therapeutic applications are vast and include:

Oncology: As demonstrated by its connection to ibrutinib, chiral 3-hydroxypiperidine (B146073) intermediates are critical for developing inhibitors of enzymes like Bruton's tyrosine kinase for treating B-cell malignancies. chemicalbook.commdpi.com

Infectious Diseases: Piperidine derivatives have shown potential as antibacterial and antiviral agents, including for the treatment of HIV. chemicalbook.comnih.gov

Metabolic Diseases: Derivatives are being investigated as α-glucosidase inhibitors for the management of diabetes. mdpi.com Research has shown that specific substitutions on the piperidine nitrogen can lead to compounds with potent inhibitory activity. mdpi.com

Neurological Disorders: The scaffold is a building block for dopamine (B1211576) and serotonin (B10506) receptor modulators used in antipsychotics, as well as for anticholinergic drugs used to treat Parkinson's disease. nxydchem.com

Future work will involve creating libraries of novel derivatives by modifying the hydroxyl group and substituting the N-benzyl group, followed by systematic screening against various biological targets to identify new lead compounds for drug discovery. researchgate.net

Q & A

Q. What are the recommended safety protocols for handling Benzyl 3-hydroxypiperidine-1-carboxylate in laboratory settings?

- Methodological Answer: While toxicological data specific to this compound is limited, extrapolation from structurally similar piperidine derivatives (e.g., Benzyl 4-hydroxy-1-piperidinecarboxylate) indicates potential skin/eye irritation hazards . Standard precautions include:

- PPE: Nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods for synthesis or purification steps to mitigate inhalation risks.

- Storage: Keep in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent degradation .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer: A standard approach involves reacting 3-hydroxypiperidine with benzyl chloroformate under basic conditions (e.g., NaHCO₃ or Et₃N in THF/water). This method aligns with protocols for analogous compounds like Benzyl 4-oxo-2-propylpiperidine-1-carboxylate, where the hydroxyl group on the piperidine ring is protected prior to carbamate formation . Critical parameters:

- Temperature: 0–5°C to minimize side reactions.

- Workup: Extract with dichloromethane, dry over MgSO₄, and purify via silica gel chromatography (hexane/EtOAc gradient) .

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

- Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR (CDCl₃) to verify regiochemistry and absence of impurities. Key peaks include:

- Benzyl protons: δ 7.3–7.4 ppm (multiplet).

- Piperidine protons: δ 3.8–4.2 ppm (Cbz group), δ 3.5–3.7 ppm (hydroxyl-bearing CH) .

- Chromatography: HPLC (C18 column, MeCN/H₂O mobile phase) or TLC (Rf ~0.5 in 3:7 EtOAc/hexane) for purity assessment.

- Mass Spectrometry: ESI-MS ([M+H]⁺ expected at m/z 236.1) .

Advanced Research Questions

Q. What strategies can be used to resolve contradictory data in reaction yields or spectroscopic results during synthesis optimization?

- Methodological Answer:

- Reproducibility Checks: Ensure consistent reagent quality (e.g., anhydrous solvents, fresh benzyl chloroformate).

- In Situ Monitoring: Use FTIR to track carbamate formation (disappearance of N-H stretch at ~3400 cm⁻¹).

- Advanced Characterization: X-ray crystallography (via SHELX ) or 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities .

- Control Experiments: Compare with literature spectra of structurally similar compounds (e.g., Benzyl 4-aminopiperidine-1-carboxylate) to validate assignments .

Q. How can computational tools predict the reactivity and stereochemical outcomes of reactions involving this compound?

- Methodological Answer:

- Molecular Dynamics (MD): Simulate conformational preferences of the piperidine ring to predict regioselectivity in substitution reactions (e.g., hydroxyl group’s axial/equatorial orientation) .

- Quantum Mechanics (QM): DFT calculations (B3LYP/6-31G*) to model transition states for nucleophilic attacks, aiding in optimizing reaction conditions (e.g., solvent polarity effects) .

- Database Mining: Tools like Reaxys or Pistachio for retro-synthetic analysis, leveraging known reactions of Cbz-protected piperidines .

Q. What are the implications of the compound’s hydroxyl group positioning on its biological activity and interaction with molecular targets?

- Methodological Answer:

- Structure-Activity Relationship (SAR): The 3-hydroxyl group may hydrogen-bond with catalytic residues in enzymes (e.g., histone deacetylases (HDACs)), as seen in related piperidine-based inhibitors .

- Docking Studies: Use AutoDock Vina to model interactions with HDACs, comparing binding affinities of 3-hydroxy vs. 4-hydroxy derivatives.

- Metabolic Stability: Evaluate hydroxyl group’s susceptibility to glucuronidation using liver microsome assays, critical for pharmacokinetic profiling .

Data Contradictions and Mitigation

- Toxicity Data Gaps: While SDS for related compounds report incomplete toxicological profiles , assume worst-case hazards (e.g., LD50 extrapolation from benzyl alcohol derivatives) until compound-specific data is available.

- Stereochemical Variants: Commercial samples (e.g., (S)-enantiomer, CAS 94944-69-1 ) may exhibit divergent biological activity compared to racemic mixtures; chiral HPLC (Chiralpak AD-H column) is recommended for enantiopurity validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.